N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H18FN3O3S2 and its molecular weight is 467.53. The purity is usually 95%.
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Biological Activity
N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, with the CAS number 1252928-83-8, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of the compound is C23H18FN3O3S2, with a molecular weight of 467.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C23H18FN3O3S2 |
Molecular Weight | 467.5 g/mol |
CAS Number | 1252928-83-8 |
Anti-inflammatory Activity
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant anti-inflammatory effects. For instance, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In a study involving various thieno[3,2-d]pyrimidine derivatives, several compounds demonstrated IC50 values comparable to established COX inhibitors like celecoxib and diclofenac .
Table 1: Inhibitory Effects on COX Enzymes
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
Compound A | 6.74 | 1.10 |
Compound B | 6.12 | Not applicable |
N-(4-acetylphenyl)-... | TBD | TBD |
Anticancer Activity
This compound has been screened for anticancer properties using multicellular spheroid models. The results indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism of action appears linked to the induction of apoptosis and inhibition of cell proliferation .
Case Study: Anticancer Screening
In a study conducted by Fayad et al., a library of compounds was screened for anticancer activity. The thieno[3,2-d]pyrimidine derivatives demonstrated promising results in reducing tumor spheroid sizes, indicating potential for further development as anticancer agents.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases such as Alzheimer's. Preliminary data suggest moderate inhibitory activity against these enzymes with IC50 values indicating potential therapeutic applications in cognitive disorders .
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) |
---|---|
AChE | 19.2 |
BChE | 13.2 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl and thienopyrimidine moieties can significantly influence biological activity. Electron-withdrawing groups such as fluorine enhance inhibitory potency against cholinesterases and COX enzymes.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3S2/c1-14(28)16-4-8-18(9-5-16)25-20(29)13-32-23-26-19-10-11-31-21(19)22(30)27(23)12-15-2-6-17(24)7-3-15/h2-11H,12-13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDXEBIKALNTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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